1-(2-Bromo-1-phenylethyl)-3-chlorobenzene
Overview
Description
1-(2-Bromo-1-phenylethyl)-3-chlorobenzene is an organic compound characterized by a benzene ring substituted with a bromoethyl group and a chloro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-1-phenylethyl)-3-chlorobenzene can be synthesized through several methods, including:
Halogenation: Bromination and chlorination of benzene derivatives.
Friedel-Crafts Alkylation: Reacting benzene with 2-bromo-1-phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Grignard Reaction: Formation of a Grignard reagent from bromobenzene followed by reaction with chlorobenzene.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-1-phenylethyl)-3-chlorobenzene undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction of the bromo and chloro groups to form corresponding hydrocarbons.
Substitution: Replacement of bromo or chloro groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Using nucleophiles like sodium iodide (NaI) or nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound-1,2-diol, this compound-1-one, etc.
Reduction: Formation of this compound-1,2-dihydrobenzene.
Substitution: Formation of 1-(2-iodo-1-phenylethyl)-3-chlorobenzene, etc.
Scientific Research Applications
1-(2-Bromo-1-phenylethyl)-3-chlorobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromo-1-phenylethyl)-3-chlorobenzene exerts its effects involves:
Molecular Targets: Interaction with specific enzymes, receptors, or other biomolecules.
Pathways Involved: Involvement in biochemical pathways related to its biological activity.
Comparison with Similar Compounds
1-(2-Bromo-1-phenylethyl)-3-chlorobenzene is compared with similar compounds such as:
1-(2-Chloro-1-phenylethyl)-3-bromobenzene: Similar structure but with different halogen positions.
1-(2-Bromo-1-phenylethyl)-2-chlorobenzene: Different positions of chloro and bromo groups on the benzene ring.
1-(2-Bromo-1-phenylethyl)-4-chlorobenzene: Different positions of chloro group on the benzene ring.
These compounds share structural similarities but exhibit different chemical and biological properties due to the variation in halogen positions.
Properties
IUPAC Name |
1-(2-bromo-1-phenylethyl)-3-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl/c15-10-14(11-5-2-1-3-6-11)12-7-4-8-13(16)9-12/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYAQVJVPDKLKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CBr)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695777 | |
Record name | 1-(2-Bromo-1-phenylethyl)-3-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-71-0 | |
Record name | 1-(2-Bromo-1-phenylethyl)-3-chlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885279-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromo-1-phenylethyl)-3-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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